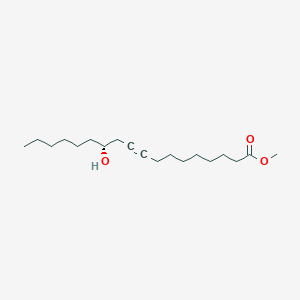

Methyl (12R)-12-hydroxyoctadec-9-ynoate

Description

Methyl (12R)-12-hydroxyoctadec-9-ynoate is a chiral fatty acid methyl ester characterized by a triple bond (ynoate) at the Δ9 position and an (R)-configured hydroxyl group at C12. Its structure combines a long aliphatic chain (18 carbons) with functional groups that influence reactivity, solubility, and interactions with biological systems.

Properties

CAS No. |

59959-32-9 |

|---|---|

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl (12R)-12-hydroxyoctadec-9-ynoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 |

InChI Key |

IZCLGPZFWADXHQ-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCC[C@H](CC#CCCCCCCCC(=O)OC)O |

Canonical SMILES |

CCCCCCC(CC#CCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (12R)-12-hydroxyoctadec-9-ynoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 12-hydroxyoctadec-9-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of Methyl (12R)-12-hydroxyoctadec-9-ynoate may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl (12R)-12-hydroxyoctadec-9-ynoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 12-oxo-octadec-9-ynoate.

Reduction: Formation of Methyl (12R)-12-hydroxyoctadec-9-ene or Methyl (12R)-12-hydroxyoctadecanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (12R)-12-hydroxyoctadec-9-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .

Mechanism of Action

The mechanism of action of Methyl (12R)-12-hydroxyoctadec-9-ynoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The hydroxyl group and the triple bond can participate in various biochemical reactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with Methyl (12R)-12-hydroxyoctadec-9-ynoate, differing in saturation, chain length, or functional groups:

Saturation Effects

- Triple Bond (Ynoate) vs. Double Bond (Enoate): The triple bond in Methyl (12R)-12-hydroxyoctadec-9-ynoate introduces rigidity and reduced reactivity compared to double-bond analogs like Methyl Ricinoleate. This may affect membrane interactions or enzyme binding, as seen in studies where murine (12R)-LOX showed higher activity with methyl linoleate (unsaturated) than saturated analogs .

- Hydroxyl Group Configuration: The (12R)-stereochemistry is conserved in analogs such as Methyl Ricinoleate and (9E,12R)-12-hydroxyoctadec-9-enoic acid, suggesting its importance in biological recognition. For instance, optical rotation data in scalarane sesterterpenoids correlate R-configuration with specific bioactivities .

Chain Length and Functional Groups

- C18 vs. C12 Chains: Methyl 12-hydroxydodec-9-enoate (C12) exhibits lower molecular weight (256.36 g/mol) compared to C18 analogs (~298–314 g/mol), impacting solubility and melting points. Longer chains (C18) enhance hydrophobicity, critical for lipid membrane integration .

- Ester vs. Free Acid: The ester form (e.g., Methyl Ricinoleate) improves volatility and solubility in organic solvents compared to free acids, facilitating industrial applications like pheromone synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.